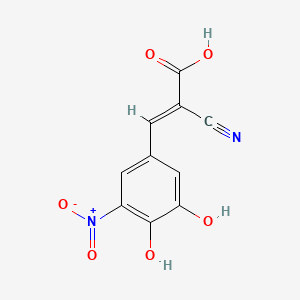

Entacapone acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDDOLQEZBJWFZ-LZCJLJQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166871 | |

| Record name | Entacapone acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160391-70-8 | |

| Record name | Entacapone acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entacapone acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTACAPONE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Entacapone's Peripheral Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) that primarily acts in peripheral tissues. Its mechanism of action is intrinsically linked to the pharmacokinetics of levodopa, the cornerstone of Parkinson's disease therapy. By inhibiting peripheral COMT, entacapone prevents the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability and extending the plasma half-life of levodopa. This enhanced and more sustained levodopa exposure in the systemic circulation leads to a greater and more consistent supply of the dopamine precursor to the central nervous system, ultimately providing improved symptomatic control in Parkinson's disease patients experiencing "wearing-off" phenomena. This technical guide provides an in-depth exploration of the peripheral mechanism of action of entacapone, including quantitative data on its effects, detailed experimental protocols, and visualizations of the key pathways and processes.

Core Mechanism of Action in Peripheral Tissues

The primary mechanism of action of entacapone in peripheral tissues is the potent and specific inhibition of the enzyme catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme involved in the metabolism of catechols, including levodopa.[1] In patients treated with levodopa and a dopa decarboxylase inhibitor (DDI) like carbidopa or benserazide, the peripheral conversion of levodopa to dopamine is significantly reduced. Consequently, COMT-mediated O-methylation becomes a major pathway for levodopa's peripheral metabolism, converting it to the inactive metabolite 3-O-methyldopa (3-OMD).[1]

Entacapone, administered concurrently with levodopa/DDI, selectively and reversibly binds to the COMT enzyme in the periphery, with the highest activity of COMT found in the liver and kidneys.[1] This inhibition is of a reversible, tight-binding type. By blocking the action of COMT, entacapone significantly reduces the O-methylation of levodopa, leading to a substantial decrease in the formation of 3-OMD.[3][4] This, in turn, results in a higher proportion of the administered levodopa dose remaining unmetabolized in the systemic circulation.

The direct consequences of this peripheral COMT inhibition are a significant increase in the plasma area under the curve (AUC) and a prolongation of the elimination half-life of levodopa.[3][4] This leads to more sustained and stable plasma concentrations of levodopa, ensuring a more continuous supply of the dopamine precursor to the brain.

Quantitative Effects of Entacapone on Levodopa Pharmacokinetics

The co-administration of entacapone with levodopa/carbidopa leads to quantifiable and clinically significant alterations in the pharmacokinetic profile of levodopa. These effects have been consistently demonstrated in numerous clinical studies.

| Parameter | Levodopa/Carbidopa Alone | Levodopa/Carbidopa + 200 mg Entacapone | Percentage Change | Reference |

| Levodopa AUC (Area Under the Curve) | Varies by dose and individual | Increased by 30-40% | ↑ 30-40% | [5] |

| Levodopa Elimination Half-life (t1/2) | ~1.5 hours | Prolonged by 23-48% | ↑ 23-48% | [4] |

| 3-O-methyldopa (3-OMD) AUC | Baseline | Decreased by 39-66% | ↓ 39-66% | [4] |

| Daily "Off" Time | Baseline | Decreased by 11-20% | ↓ 11-20% | [4] |

Table 1: Summary of Quantitative Effects of Entacapone on Levodopa Pharmacokinetics and Clinical Response.

| Tissue | IC50 (nM) | Reference |

| Rat Duodenum | 10 | [6] |

| Rat Liver (soluble COMT) | 160 | [6] |

| Human Liver | 151 | [7] |

Table 2: In Vitro Inhibitory Potency (IC50) of Entacapone on COMT Activity.

Experimental Protocols

In Vitro COMT Inhibition Assay

Objective: To determine the in vitro potency of entacapone in inhibiting COMT activity.

Methodology: A validated method for assessing COMT activity involves the use of a fluorescent substrate, which allows for high-throughput screening and precise quantification of inhibition.

-

Enzyme Source: Recombinant human soluble COMT (S-COMT) is used as the source of the enzyme.

-

Substrate: A fluorescent substrate such as 3-BTD (a COMT-specific two-photon fluorescent probe) is utilized. Alternatively, a more traditional substrate like 3,4-dihydroxybenzoic acid can be used, with product detection via HPLC.[7][8]

-

Reaction Mixture: The reaction is typically performed in a phosphate-buffered saline (PBS) solution (pH 7.4) containing:

-

Recombinant human S-COMT (e.g., 2.0 µg/mL)

-

MgCl₂ (e.g., 5 mM) as a cofactor

-

Dithiothreitol (DTT) (e.g., 1 mM) to maintain a reducing environment

-

S-adenosyl-L-methionine (SAM) (e.g., 200 µM) as the methyl donor

-

3-BTD (e.g., 2 µM) as the substrate

-

Varying concentrations of entacapone (or other test inhibitors)

-

-

Incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 3 minutes) before initiating the reaction by adding SAM. The reaction then proceeds at 37°C for a defined time (e.g., 6 minutes).[8]

-

Termination: The reaction is stopped by adding an ice-cold solution of acetonitrile containing 1% formic acid.[8]

-

Detection: The fluorescent product is measured using a multi-mode microplate reader at the appropriate excitation and emission wavelengths (e.g., 390/510 nm for the product of 3-BTD).[8]

-

Data Analysis: The residual COMT activity is calculated as a percentage of the control (vehicle-treated) sample. The IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic reaction by 50%, is determined by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Pharmacokinetic Study of Entacapone and Levodopa

Objective: To evaluate the effect of entacapone on the pharmacokinetics of levodopa in human subjects.

Methodology: A typical clinical study to assess this interaction would be a randomized, double-blind, placebo-controlled, crossover study.

-

Study Population: The study can be conducted in healthy volunteers or in the target patient population (i.e., Parkinson's disease patients).[1][9]

-

Study Design: A crossover design is often employed, where each participant receives both the active treatment (levodopa/carbidopa + entacapone) and the control (levodopa/carbidopa + placebo) in a randomized sequence, separated by a washout period.[1][3]

-

Dosing Regimen:

-

Participants receive a standardized dose of levodopa/carbidopa.

-

Concurrently, they receive either a 200 mg dose of entacapone or a matching placebo.[1]

-

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[5]

-

Sample Processing and Analysis:

-

Blood samples are collected in tubes containing an anticoagulant and a stabilizer to prevent degradation of the analytes.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Plasma concentrations of levodopa, carbidopa, entacapone, and their metabolites (e.g., 3-OMD) are determined using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[10]

-

Chromatographic Separation: A C8 or C18 column is commonly used with a gradient mobile phase consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent mixture (e.g., acetonitrile:methanol with 0.1% formic acid).[10]

-

Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the simultaneous quantification of multiple analytes.

-

-

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each analyte:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

-

t1/2: Elimination half-life.

-

-

Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of levodopa and its metabolites between the entacapone and placebo treatment groups to determine the significance of any observed differences.

Visualizations

Caption: Peripheral metabolism of levodopa and the inhibitory action of entacapone on COMT.

References

- 1. Entacapone improves the pharmacokinetic and therapeutic response of controlled release levodopa/carbidopa in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of different repeated doses of entacapone on the pharmacokinetics of L-Dopa and on the clinical response to L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COMT inhibition by high-dose entacapone does not affect hemodynamics but changes catecholamine metabolism in healthy volunteers at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Double-blind, placebo-controlled study of entacapone in levodopa-treated patients with stable Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Entacapone Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to Entacapone acid. As a known impurity of the anti-Parkinsonian drug Entacapone, a thorough understanding of Entacapone acid is crucial for quality control, drug stability, and safety assessment in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Entacapone acid, systematically named (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid, is a close structural analog of Entacapone. It is recognized as "Entacapone Impurity F" in pharmacopeial monographs.

Table 1: Chemical Identifiers of Entacapone Acid

| Identifier | Value |

| CAS Number | 160391-70-8[1][2][3] |

| Molecular Formula | C₁₀H₆N₂O₆[1][2] |

| Molecular Weight | 250.16 g/mol [1][2] |

| IUPAC Name | (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid[] |

| Synonyms | Entacapone Impurity F, Tyrphostin AG 1290, AG 1290[] |

The key structural difference between Entacapone acid and its parent drug, Entacapone, lies in the terminal functional group. Entacapone possesses a diethylamide group, whereas Entacapone acid has a carboxylic acid moiety. This seemingly minor alteration has a significant impact on the molecule's physicochemical properties.

Physicochemical Properties

The physicochemical characteristics of Entacapone acid are distinct from those of Entacapone, influencing its solubility, polarity, and chromatographic behavior.

Table 2: Physicochemical Properties of Entacapone Acid

| Property | Value |

| Appearance | Yellow to Green Solid[] |

| Melting Point | 124-126°C[] |

| Boiling Point | 478.9 ± 45.0°C at 760 mmHg[] |

| Density | 1.744 ± 0.06 g/cm³[] |

| Solubility | Soluble in DMSO, MEOH-DMSO[1][] |

For comparison, Entacapone has a melting point of 162-163°C and is practically insoluble in water, though soluble in organic solvents like ethanol and DMSO. The presence of the carboxylic acid group in Entacapone acid is expected to increase its polarity compared to the diethylamide of Entacapone.

Context: Role as an Impurity in Entacapone

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines.[5][6][7] It is prescribed as an adjunct to levodopa/carbidopa therapy for Parkinson's disease to improve the bioavailability and extend the clinical effect of levodopa.[5][8] The presence of impurities such as Entacapone acid in the active pharmaceutical ingredient (API) or formulated drug product is a critical quality attribute that must be monitored and controlled.

The synthesis of Entacapone often involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide.[9][10][11] Entacapone acid can potentially arise as a byproduct or a degradation product under certain conditions. Forced degradation studies of Entacapone have shown its susceptibility to hydrolysis, particularly under basic conditions, which could lead to the formation of Entacapone acid.[12]

Experimental Protocols

Analytical Method for the Determination of Entacapone Acid (Impurity F)

The following is a representative experimental protocol for the separation and quantification of Entacapone acid in Entacapone drug substance or product using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is based on established analytical procedures for Entacapone and its impurities.[13][14][15]

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% v/v phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A gradient program should be optimized to achieve separation between Entacapone, Entacapone acid, and other potential impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Standard Solution: Prepare a standard solution of Entacapone acid in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Sample Solution: Accurately weigh and dissolve the Entacapone sample in the diluent to a known concentration.

-

System Suitability: Inject a system suitability solution containing Entacapone and Entacapone acid to ensure adequate resolution and reproducibility.

Validation Parameters:

The analytical method should be validated according to ICH guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[16]

Forced Degradation Study

To understand the stability of Entacapone and the formation of Entacapone acid, forced degradation studies are essential.[16][17][18]

Protocol Outline:

-

Expose the Entacapone drug substance or product to various stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C

-

Basic Hydrolysis: 0.1 N NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat at a specified temperature

-

Photolytic Degradation: Exposure to UV and visible light

-

-

Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method, as described above.

-

Identify and quantify the degradation products, including Entacapone acid.

Visualizations

References

- 1. allmpus.com [allmpus.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Entacapone - Wikipedia [en.wikipedia.org]

- 7. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 9. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 10. Process for the preparation of entacapone - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104402764A - Preparation method for entacapone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijarmps.org [ijarmps.org]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. thepharmajournal.com [thepharmajournal.com]

Entacapone acid as a selective COMT inhibitor

An In-depth Technical Guide to Entacapone: A Selective COMT Inhibitor

Abstract

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) that plays a crucial role in the management of Parkinson's disease.[1] Administered as an adjunct to levodopa/carbidopa therapy, Entacapone peripherally blocks the COMT enzyme, which is a major pathway for levodopa metabolism when aromatic L-amino acid decarboxylase (AADC) is inhibited by carbidopa.[2][3] This inhibition leads to a significant increase in the plasma half-life and bioavailability of levodopa, thereby providing more sustained dopamine levels in the central nervous system.[3][4] This guide provides a comprehensive technical overview of Entacapone, detailing its mechanism of action, preclinical and clinical pharmacology, and key experimental protocols for its evaluation.

Introduction

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[3] The cornerstone of PD therapy is levodopa (L-DOPA), the metabolic precursor to dopamine.[3] However, levodopa is extensively metabolized in the periphery, primarily by AADC and COMT.[3] To enhance its central nervous system (CNS) availability, levodopa is co-administered with a peripheral AADC inhibitor, such as carbidopa.[2] In the presence of AADC inhibition, COMT becomes the principal enzyme responsible for the peripheral degradation of levodopa to the inactive metabolite 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[1][5] This metabolic shunt reduces the amount of levodopa reaching the brain and contributes to the "wearing-off" phenomenon experienced by many patients. Entacapone was developed to address this limitation by selectively inhibiting peripheral COMT.[4]

Mechanism of Action

Entacapone is a nitrocatechol-structured compound that acts as a potent, selective, and reversible inhibitor of the COMT enzyme.[1][5] The COMT enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol-containing substrates, including levodopa and catecholamines like dopamine, norepinephrine, and epinephrine.[5][6] Entacapone's inhibitory action is primarily exerted in peripheral tissues, as it does not cross the blood-brain barrier to a significant extent.[4]

By inhibiting peripheral COMT, Entacapone prevents the conversion of levodopa to 3-OMD.[5] This action has two major consequences:

-

Increased Levodopa Bioavailability: More levodopa is available to cross the blood-brain barrier. Co-administration of 200 mg of Entacapone with levodopa/carbidopa increases the area under the curve (AUC) of levodopa by approximately 35-40%.[5][7]

-

Prolonged Levodopa Half-Life: The elimination half-life of levodopa is extended from approximately 1.3 hours to 2.4 hours.[5][7]

This alteration in levodopa pharmacokinetics results in more stable and sustained plasma concentrations, leading to more consistent dopaminergic stimulation in the brain and a reduction in motor fluctuations.[1]

Preclinical Pharmacology

In Vitro Inhibitory Activity

Entacapone has been demonstrated to be a potent inhibitor of COMT in various in vitro assays. Its inhibitory concentration (IC50) and inhibition constant (Ki) values have been determined using COMT from different tissue sources, highlighting its high affinity for the enzyme.

Table 1: In Vitro Inhibitory Potency of Entacapone against COMT

| COMT Source/Type | IC50 (nM) | Ki (nM) | Reference(s) |

|---|---|---|---|

| Rat Liver (Total COMT) | 20.1 | 10.7 | [8][9] |

| Rat Liver (Soluble, S-COMT) | 14.3 | - | [8] |

| Rat Liver (Membrane-bound, MB-COMT) | 73.3 | - | [8] |

| Rat Duodenum | 10 | - | [10] |

| Human Liver | 151 | - |[11] |

In Vivo Models

In vivo studies in animal models, primarily rats, have been crucial for characterizing the pharmacokinetic and pharmacodynamic profile of Entacapone. These studies confirmed that Entacapone effectively inhibits COMT in peripheral tissues, such as the liver and duodenum, leading to a significant reduction in the formation of 3-OMD from administered levodopa.[9][12] Animal models also helped establish that Entacapone has a shorter duration of action compared to other COMT inhibitors like tolcapone and has minimal penetration into the CNS.[9]

Clinical Pharmacology

Pharmacokinetics

Entacapone is rapidly absorbed following oral administration, with linear pharmacokinetics over a dose range of 5 to 800 mg.[4][13] It is highly bound to plasma proteins (approximately 98%), primarily albumin, which limits its distribution into tissues.[4][5]

Table 2: Pharmacokinetic Properties of Entacapone (200 mg dose)

| Parameter | Value | Unit | Reference(s) |

|---|---|---|---|

| Time to Peak Concentration (Tmax) | ~1.0 | hour | [5][13] |

| Peak Plasma Concentration (Cmax) | ~1.2 | µg/mL | [5][13] |

| Absolute Bioavailability | ~35 | % | [5] |

| Plasma Protein Binding | 98 | % | [4][5] |

| Elimination Half-Life (β-phase) | 0.4 - 0.7 | hour | [5][13] |

| Elimination Half-Life (γ-phase) | 2.4 | hour | [5][13] |

| Metabolism | Isomerization and Glucuronidation | - | [5][13] |

| Excretion | 90% in feces, 10% in urine | - |[5] |

Entacapone is almost completely metabolized before excretion, mainly via isomerization to its cis-isomer, followed by direct glucuronidation.[5][13] These metabolites are inactive. Food does not significantly affect the pharmacokinetics of Entacapone.[5]

Pharmacodynamics

The pharmacodynamic effect of Entacapone is directly related to its inhibition of COMT. This is often measured ex vivo by assessing COMT activity in erythrocytes (red blood cells) following oral administration. Studies in healthy volunteers have shown a dose-dependent, reversible inhibition of erythrocyte COMT activity.[5] A single 200 mg dose of Entacapone results in an average maximum inhibition of 65%, which returns to baseline within 8 hours.[5] This reversible and short-acting profile necessitates its administration with every levodopa dose.[4]

Table 3: Effect of Entacapone (200 mg) on Levodopa Pharmacokinetics

| Parameter | Change | Reference(s) |

|---|---|---|

| Levodopa AUC | Increased by ~35% | [5][14] |

| Levodopa Elimination Half-Life | Prolonged from 1.3 to 2.4 hours | [5] |

| Levodopa Cmax | Generally unaffected | [4][5] |

| Levodopa Tmax | Generally unaffected | [4][5] |

| Plasma 3-OMD Levels | Markedly decreased |[5] |

Clinical Efficacy

Numerous randomized, placebo-controlled clinical trials have established the efficacy of Entacapone in treating end-of-dose "wearing-off" motor fluctuations in PD patients.[15] The addition of Entacapone to levodopa therapy provides significant clinical benefits.

Table 4: Summary of Clinical Efficacy of Adjunctive Entacapone Therapy

| Endpoint | Improvement vs. Placebo | Reference(s) |

|---|---|---|

| Daily "ON" Time | Increased by 1.0 - 1.7 hours | [4][15][16] |

| Daily "OFF" Time | Decreased by 1.2 - 1.5 hours | [4][16] |

| UPDRS Motor Score | Significant improvement | [16][17] |

| UPDRS ADL Score | Significant improvement | [16][18] |

| Daily Levodopa Dose | Reduced by 10-30% |[4][19][20] |

The benefits of Entacapone are observed shortly after treatment initiation and are maintained during long-term therapy.[5] However, the therapeutic advantage is lost upon withdrawal of the drug.[16][19] The most common adverse events are dopaminergic in nature, such as dyskinesia, which can often be managed by reducing the levodopa dosage.[15][16]

Experimental Protocols

In Vitro COMT Inhibition Assay (Representative Protocol)

This protocol describes a common fluorescence-based method for determining the IC50 value of a test compound like Entacapone against recombinant human soluble COMT (S-COMT).

1. Reagents and Materials:

-

Recombinant Human S-COMT

-

S-adenosyl-L-methionine (SAM) - Methyl donor

-

3-Bromo-7,8-dihydroxycoumarin (3-BTD) - Fluorescent substrate

-

Test Compound (Entacapone) dissolved in DMSO

-

Assay Buffer: Phosphate buffer (pH 7.4) containing MgCl2 and DTT

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

2. Assay Procedure:

-

Prepare serial dilutions of Entacapone in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the following to each well in order:

-

Assay Buffer

-

Entacapone dilution or vehicle (DMSO) for control wells.

-

Recombinant Human S-COMT enzyme solution.

-

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (3-BTD) and the co-factor (SAM) to all wells.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), protected from light.

-

Stop the reaction (e.g., by adding an acid or by immediate reading).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the methylated product.

-

Calculate the percentage of inhibition for each Entacapone concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)

This protocol outlines a typical procedure to assess the pharmacokinetic profile of Entacapone in rats following oral administration.[21][22][23]

1. Subjects and Housing:

-

Male Sprague-Dawley or Wistar rats (e.g., 250-300g).

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Animals should be fasted overnight before dosing.

2. Drug Administration:

-

Prepare a formulation of Entacapone suitable for oral gavage (e.g., a suspension in 0.5% carboxymethyl cellulose).

-

Administer a single dose of the Entacapone formulation to each rat via oral gavage at a specific dose (e.g., 10 mg/kg).

3. Sample Collection:

-

Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

-

Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Entacapone in rat plasma.

-

Prepare plasma samples for analysis, typically involving protein precipitation followed by centrifugation.

-

Inject the supernatant onto the LC-MS/MS system.

-

Quantify the concentration of Entacapone in each sample against a standard curve prepared in blank plasma.

5. Data Analysis:

-

Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, elimination half-life (t½), and clearance.

Visualized Pathways and Workflows

Caption: Mechanism of Levodopa metabolism with and without COMT inhibition by Entacapone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Carbidopa/levodopa/entacapone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 4. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Systems pharmacogenomics – gene, disease, drug and placebo interactions: a case study in COMT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbidopa, Levodopa and Entacapone Tablets [dailymed.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Entacapone | Cell Signaling Technology [cellsignal.com]

- 11. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. neurology.org [neurology.org]

- 15. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of entacapone in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (Celomen study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholars.mssm.edu [scholars.mssm.edu]

- 18. Entacapone is beneficial in both fluctuating and non-fluctuating patients with Parkinson’s disease: a randomised, placebo controlled, double blind, six month study | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Efficacy and tolerability of entacapone in patients with Parkinson's disease treated with levodopa plus a dopamine agonist and experiencing wearing-off motor fluctuations. A randomized, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

A Technical Guide to the Pharmacokinetics and Metabolism of Entacapone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entacapone is a selective, reversible, and peripherally-acting catechol-O-methyltransferase (COMT) inhibitor.[1][2][3] It is prescribed as an adjunct to levodopa/carbidopa therapy for Parkinson's disease, specifically for patients experiencing "wearing-off" symptoms.[1][2][4] By inhibiting peripheral COMT, entacapone reduces the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma half-life and bioavailability of levodopa.[1][2][3][5] This enhances the amount of levodopa that crosses the blood-brain barrier, leading to more sustained dopaminergic stimulation in the brain.[3][6][7] This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of entacapone, including quantitative data, metabolic pathways, and common experimental methodologies.

Pharmacokinetics

The pharmacokinetics of entacapone are characterized by rapid absorption, high plasma protein binding, extensive metabolism, and elimination primarily through the feces.[1][3][8][9] Its pharmacokinetic profile is linear over a dose range of 5 mg to 800 mg and is not affected by co-administration with levodopa/carbidopa.[1][8][9]

Absorption

Entacapone is rapidly absorbed following oral administration.[1][6][8][9] The presence of food does not significantly impact its pharmacokinetics.[8][9][10]

Table 1: Absorption Pharmacokinetic Parameters of Entacapone

| Parameter | Value | Source(s) |

| Time to Peak Concentration (Tmax) | ~1 hour | [1][7][8][9][10] |

| Absolute Bioavailability | ~35% | [1][3][6][7][8][9] |

| Peak Plasma Concentration (Cmax) | ~1.2 µg/mL (after a 200 mg single dose) | [1][8][9][11] |

Distribution

Due to its high affinity for plasma proteins, entacapone has a small volume of distribution and does not widely penetrate tissues.[1][8][9][10]

Table 2: Distribution Pharmacokinetic Parameters of Entacapone

| Parameter | Value | Source(s) |

| Volume of Distribution (Vd) | 20 L (at steady state) | [6][8][9][10] |

| Plasma Protein Binding | 98% (primarily to serum albumin) | [1][3][6][7][8][9] |

Metabolism and Excretion

Entacapone is almost entirely metabolized before being excreted from the body.[1][4][6][8] The elimination is biphasic.[1][8][9]

Table 3: Metabolism and Excretion Pharmacokinetic Parameters of Entacapone

| Parameter | Value | Source(s) |

| Elimination Half-Life (t1/2) | β-phase: 0.4 - 0.7 hoursγ-phase: ~2.4 hours | [1][7][8][9] |

| Total Body Clearance | ~850 mL/min | [6][8][9] |

| Excretion Routes | Feces: ~90%Urine: ~10% | [1][3][8][9][10] |

| Unchanged Drug in Urine | ~0.2% of dose | [1][3][4][6][8][9] |

Metabolism

The metabolism of entacapone is extensive and occurs primarily in the liver.[3][12] The two main metabolic pathways are isomerization and subsequent glucuronidation.[1][4][6][8]

-

Isomerization : The parent (E)-isomer of entacapone is converted to its corresponding (Z)-isomer, which is the sole active metabolite.[1][8][13]

-

Glucuronidation : Both the parent entacapone and its cis-isomer undergo direct conjugation with glucuronic acid.[1][4][6][8] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with the UGT1A9 isoform showing particularly high activity towards entacapone.[12][14] The resulting glucuronide conjugates are inactive and constitute the vast majority of metabolites found in urine (approximately 95%).[1][8][13]

Experimental Protocols

The pharmacokinetic properties of entacapone have been characterized through various clinical studies, typically employing standardized methodologies.

Study Design

-

Design: Studies often utilize a randomized, crossover design, which may be single- or double-blind and placebo-controlled.[15][16][17] This design allows each subject to serve as their own control, minimizing inter-individual variability.

-

Subjects: Investigations are conducted in both healthy volunteers and patients with Parkinson's disease to understand the drug's behavior in different populations.[15][16][17][18]

-

Administration: Entacapone is administered orally, typically as a single 200 mg tablet, often alongside a standard dose of levodopa/carbidopa to evaluate drug-drug interactions and therapeutic effects.[16][17][18]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined intervals, starting before the dose and continuing for up to 24 hours post-administration, to capture the full pharmacokinetic profile.[16] Plasma is separated and stored, often protected from light, until analysis.[16]

-

Analytical Method: The concentrations of entacapone and its metabolites in plasma are most commonly quantified using High-Performance Liquid Chromatography (HPLC).[16]

-

Technique: A reversed-phase HPLC (RP-HPLC) method is typical.[19][20]

-

Mobile Phase: A common mobile phase consists of a buffer (e.g., potassium phosphate) and an organic solvent like methanol or acetonitrile.[19][21]

-

Detection: Detection is often achieved using ultraviolet (UV) absorbance (e.g., at 310 nm) or amperometric detection for high sensitivity.[16][19] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for quantifying trace-level impurities.[22]

-

-

Pharmacodynamic Assessment: To measure the biological effect of entacapone, soluble COMT (S-COMT) activity is often assayed in red blood cells (erythrocytes) collected from the blood samples.[17][18]

References

- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbidopa/levodopa/entacapone - Wikipedia [en.wikipedia.org]

- 3. Entacapone - Wikipedia [en.wikipedia.org]

- 4. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Entacapone: Package Insert / Prescribing Information [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carbidopa, Levodopa and Entacapone Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 14. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A double-blind pharmacokinetic and clinical dose-response study of entacapone as an adjuvant to levodopa therapy in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. longdom.org [longdom.org]

- 21. media.neliti.com [media.neliti.com]

- 22. jocpr.com [jocpr.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Bioavailability and Absorption of Entacapone

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease.[1][2] Its primary function is to inhibit peripheral COMT, which metabolizes levodopa to 3-O-methyldopa (3-OMD).[3] By reducing this peripheral breakdown, entacapone increases the plasma half-life and bioavailability of levodopa, allowing a greater amount to cross the blood-brain barrier for conversion to dopamine.[4][5][6] A thorough understanding of its bioavailability and absorption characteristics is critical for optimizing its therapeutic use and developing new formulations. This guide provides a detailed overview of the core pharmacokinetic properties of entacapone, supported by quantitative data, experimental methodologies, and visual diagrams.

Pharmacokinetic and Bioavailability Data

The pharmacokinetics of entacapone are characterized by rapid absorption, significant first-pass metabolism, and high plasma protein binding. Its pharmacokinetic profile is linear over a dose range of 5 to 800 mg and is not affected by co-administration with levodopa/carbidopa.[1][7][8]

Quantitative Pharmacokinetic Parameters

The key parameters defining the absorption and bioavailability of entacapone are summarized in the table below.

Table 1: Key Pharmacokinetic Parameters of Entacapone

| Parameter | Value | Source(s) |

| Absolute Bioavailability | ~35% | [1][2][7][8][9][10][11][12] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [1][2][7][8][9][10][11] |

| Peak Plasma Conc. (Cmax) | ~1.2 µg/mL (after a 200 mg single dose) | [1][2][7][8][11] |

| Elimination Half-Life (t½) | Biphasic: β-phase: 0.4-0.7 h; γ-phase: 2.4 h | [7][8][9][10] |

| Plasma Protein Binding | 98% (primarily to serum albumin) | [1][2][8][9][10][11] |

| Volume of Distribution (Vd) | ~20 L (at steady state) | [1][2][8][9][11] |

| Total Body Clearance | ~850 mL/min | [7][8] |

Impact on Levodopa Pharmacokinetics

The clinical efficacy of entacapone is directly related to its ability to alter the pharmacokinetics of co-administered levodopa.

Table 2: Effect of Entacapone (200 mg) on Levodopa Pharmacokinetics

| Parameter | Effect | Source(s) |

| Area Under the Curve (AUC) of Levodopa | Increased by ~35% | [1][11] |

| Elimination Half-Life (t½) of Levodopa | Prolonged from ~1.3 hours to ~2.4 hours | [1][11] |

| Peak Plasma Concentration (Cmax) of Levodopa | Generally unaffected | [1][5] |

| Time to Peak Concentration (Tmax) of Levodopa | Generally unaffected | [1][5] |

Absorption Characteristics

Entacapone is rapidly absorbed from the gastrointestinal tract, though its absolute bioavailability is relatively low at approximately 35% due to extensive first-pass metabolism.[10][11]

Factors Influencing Absorption

-

Food: The presence of food does not significantly affect the absorption or pharmacokinetics of entacapone.[1][2][8][11]

-

Variability: Significant inter- and intraindividual variations in the absorption of entacapone have been noted, similar to levodopa.[1][11]

-

Formulation: Research into novel formulations, such as nanostructured lipid carriers and solid dispersions, aims to improve the low and variable oral bioavailability of entacapone by enhancing solubility and potentially utilizing lymphatic transport routes.[13][14][15]

Metabolism and Excretion

Understanding the metabolic fate of entacapone is crucial for predicting its duration of action and potential drug interactions.

Caption: Metabolic pathway of entacapone.

Entacapone is almost completely metabolized before excretion, with a negligible amount (about 0.2%) of the unchanged drug found in urine.[1][2][8][9] The primary metabolic pathway involves:

-

Isomerization: Conversion of the parent (E)-isomer to its (Z)-isomer (cis-isomer).[1][2][8]

-

Glucuronidation: Both the parent drug and its cis-isomer then undergo direct glucuronidation. These glucuronide conjugates are inactive.[1][2][8]

Following metabolism, approximately 10% of the parent drug and its metabolites are excreted in the urine, while the vast majority (90%) is eliminated in the feces, indicating that biliary excretion is the major route.[1][2][9]

Mechanism of Action: Enhancing Levodopa Bioavailability

Entacapone's therapeutic effect is achieved by inhibiting the peripheral COMT enzyme, which alters the pharmacokinetics of levodopa.

References

- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. neurology.org [neurology.org]

- 4. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 5. Effect of COMT inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Entacapone Tablets, USP* [dailymed.nlm.nih.gov]

- 8. Entacapone Tablets, USP* Rx only Prescribing Information [dailymed.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. bepls.com [bepls.com]

- 13. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Entacapone Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of Entacapone acid. Entacapone, a catechol-O-methyltransferase (COMT) inhibitor primarily used in the treatment of Parkinson's disease, has demonstrated significant antioxidant capabilities. This document synthesizes available scientific data, presenting detailed experimental protocols, quantitative results, and mechanistic diagrams to facilitate further research and drug development.

Core Findings on Antioxidant Activity

Entacapone acid exhibits potent antioxidant effects, primarily through the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Studies have shown its superior activity in several key assays compared to well-known antioxidants like Vitamin C and Vitamin E.[1][2][3]

Data Presentation: Quantitative Antioxidant Activity

The following tables summarize the quantitative data from various in vitro antioxidant assays performed on Entacapone acid.

Table 1: DPPH Radical Scavenging Activity [1][2][3]

| Compound | Concentration (µM) | DPPH Scavenging Activity (%) |

| Entacapone | 10 | 60 |

| 20 | 83 | |

| Vitamin C | 20 | 40 |

| Vitamin E | 20 | 63 |

Table 2: Hypochlorous Acid (HOCl) Scavenging Activity [1][2][3]

| Compound | Finding |

| Entacapone | Concentration-dependent scavenging activity |

| 8 to 20 times stronger than Vitamin C and Vitamin E |

Table 3: Peroxynitrite (ONOO⁻) Scavenging Activity [1][2][3]

| Compound | Finding |

| Entacapone | 8% to 30% stronger scavenging activity than Vitamin C |

Table 4: Other In Vitro Antioxidant Assays [1]

| Assay | Result for Entacapone (20 µM) | Note |

| Hydrogen Peroxide (H₂O₂) Scavenging | No significant activity | Pyruvate (10 µM) used as a positive control scavenged 23% of H₂O₂. |

| Fe(II) Chelating Activity | No significant activity | EDTA (10 µM) used as a positive control chelated 82% of Fe(II). |

Table 5: Protective Effect Against Oxidative Stress-Induced Cell Death in HUVECs [1]

| Treatment | Result |

| H₂O₂-induced cell death | - |

| Entacapone (20 µM) + H₂O₂ | Reduced cell death by 67% |

| Vitamin C + H₂O₂ | No protective effect |

| Vitamin E + H₂O₂ | No protective effect |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay determines the total antioxidant activity of a compound. The odd electron of the nitrogen atom in the stable free radical DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change that can be measured spectrophotometrically.[1]

Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare different concentrations of Entacapone acid and control antioxidants (Vitamin C, Vitamin E) in the same solvent.

-

Mix a defined volume of the Entacapone or control solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 515 nm using a spectrophotometer.

-

The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Hypochlorous Acid (HOCl) Scavenging Assay

This assay measures the ability of a compound to neutralize the highly reactive HOCl.

Protocol:

-

Prepare solutions of Entacapone and control antioxidants at various concentrations.

-

Add the test compound to a solution containing a known concentration of HOCl.

-

The scavenging activity is determined by measuring the decrease in the concentration of a reporter molecule that is oxidized by HOCl in the absence of the scavenger. The specific reporter molecule and detection method may vary depending on the detailed protocol used in the original study.

Peroxynitrite (ONOO⁻) Scavenging Assay

This assay evaluates the capacity of a compound to scavenge the potent oxidant peroxynitrite.

Protocol:

-

Peroxynitrite is known to oxidize dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123.

-

Prepare fresh solutions of H₂O₂ and NaNO₂ to generate ONOO⁻. The concentration of ONOO⁻ is determined spectrophotometrically at 302 nm before each experiment.

-

Solutions of Entacapone and control antioxidants are prepared.

-

The test compound is incubated with ONOO⁻ in the presence of DHR 123.

-

The scavenging activity is determined by measuring the inhibition of ONOO⁻-induced oxidation of DHR 123 to rhodamine 123, which is quantified by measuring the fluorescence at an appropriate wavelength (e.g., excitation at 485 nm and emission at 530 nm).

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay assesses the ability of a compound to directly scavenge hydrogen peroxide.

Protocol:

-

The assay is performed using the sensitive FOX (ferrous ion oxidation-xylenol orange) reagent method.

-

Solutions of Entacapone, controls (e.g., pyruvate as a positive control), and H₂O₂ are prepared.

-

The test compound is incubated with a known concentration of H₂O₂.

-

The amount of remaining H₂O₂ is quantified by the FOX reagent, which reacts with H₂O₂ to produce a colored complex that can be measured spectrophotometrically.

Fe(II) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), which can otherwise participate in the generation of highly reactive hydroxyl radicals via the Fenton reaction.

Protocol:

-

Solutions of Entacapone and a positive control (e.g., EDTA) are prepared at increasing concentrations.

-

The test compound is mixed with a solution of FeCl₂.

-

Ferrozine is added to the mixture. Ferrozine forms a colored complex with free Fe²⁺.

-

After an incubation period (e.g., 20 minutes), the absorbance of the ferrozine-Fe²⁺ complex is measured at 562 nm.

-

A reduction in absorbance in the presence of the test compound indicates its Fe(II) chelating activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Entacapone is an Antioxidant More Potent than Vitamin C and Vitamin E for Scavenging of Hypochlorous Acid and Peroxynitrite, and the Inhibition of Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entacapone is an Antioxidant More Potent than Vitamin C and Vitamin E for Scavenging of Hypochlorous Acid and Peroxynitrite, and the Inhibition of Oxidative Stress-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Entacapone in Modulating Levodopa Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa remains the cornerstone of therapy for Parkinson's disease, effectively replenishing depleted dopamine levels in the brain. However, its therapeutic window is narrowed by complex pharmacokinetics, including rapid peripheral metabolism. This technical guide provides an in-depth analysis of the role of entacapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, in altering the pharmacokinetics of levodopa. By inhibiting COMT, entacapone significantly enhances the bioavailability and prolongs the elimination half-life of levodopa, leading to more sustained plasma concentrations and improved clinical outcomes for patients. This document details the underlying biochemical pathways, summarizes key pharmacokinetic data from clinical studies, outlines typical experimental protocols for evaluating these interactions, and provides visual representations of the critical mechanisms and workflows.

Introduction

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] The primary treatment strategy involves the administration of levodopa, a dopamine precursor that can cross the blood-brain barrier.[1][2][3] However, levodopa is extensively metabolized in the periphery, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[1] To increase the central bioavailability of levodopa, it is co-administered with a DDC inhibitor, such as carbidopa or benserazide.[2][3] With DDC inhibited, COMT becomes the principal enzyme responsible for the peripheral metabolism of levodopa, converting it to 3-O-methyldopa (3-OMD).[4][5][6] This metabolic pathway reduces the amount of levodopa available to reach the brain and contributes to motor fluctuations in patients.

Entacapone is a nitrocatechol-type COMT inhibitor that primarily acts in the periphery.[4][5][7] By reversibly inhibiting COMT, entacapone decreases the conversion of levodopa to 3-OMD, thereby increasing the plasma half-life and bioavailability of levodopa.[1][2] This leads to more stable and sustained plasma levodopa concentrations, which is believed to result in more constant dopaminergic stimulation in the brain and a reduction in Parkinsonian symptoms.[4]

Mechanism of Action

The co-administration of levodopa with a DDC inhibitor and entacapone represents a synergistic approach to enhance the central nervous system (CNS) delivery of levodopa. Levodopa is absorbed from the small intestine and enters the bloodstream. The DDC inhibitor prevents its conversion to dopamine in the periphery. Entacapone then inhibits the COMT enzyme, which is present in various peripheral tissues, including the liver and kidneys, from methylating levodopa to the inactive metabolite 3-OMD.[4] This inhibition of peripheral COMT-mediated metabolism allows a greater fraction of the administered levodopa dose to cross the blood-brain barrier. Once in the brain, levodopa is converted to dopamine by AADC, replenishing the depleted neurotransmitter levels.

Impact of Entacapone on Levodopa Pharmacokinetics: Quantitative Data

Numerous clinical studies have quantified the effect of entacapone on the pharmacokinetic parameters of levodopa. The co-administration of entacapone with levodopa/carbidopa consistently leads to significant alterations in key metrics such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax).

Standard Levodopa/Carbidopa Formulations

The following table summarizes the pharmacokinetic parameters of levodopa when administered with and without entacapone in studies utilizing standard-release formulations.

| Study Population | Levodopa/Carbidopa Dose | Entacapone Dose | Pharmacokinetic Parameter | Levodopa Alone (Mean ± SD) | Levodopa + Entacapone (Mean ± SD) | Percentage Change | Reference |

| Parkinson's Disease Patients | Varied | 200 mg with each levodopa dose | AUC | - | - | ↑ 38% (single dose), ↑ 40% (multiple doses) | [8] |

| Parkinson's Disease Patients | Controlled Release | 200 mg | AUC | - | - | Significant Increase | [9] |

| Healthy Male Volunteers | Controlled Release | 200 mg | AUC (ng/hour/mL) | 8465 ± 927 | 11802 ± 1454 | ↑ 39% | [10] |

| Parkinson's Disease Patients | Standard Release | 200 mg | AUC | - | - | ↑ 33% | [11] |

| Parkinson's Disease Patients | Controlled Release | 200 mg | AUC | - | - | ↑ 36% | [11] |

| Parkinson's Disease Patients | - | 200 mg | AUC (h.ng.ml-1) | 3620 | 5280 | ↑ 46% | [12] |

| Parkinson's Disease Patients | - | 100 mg | AUC | - | - | ↑ 17% | [13] |

| Parkinson's Disease Patients | - | 200 mg | AUC | - | - | ↑ 27% | [13] |

| Parkinson's Disease Patients | - | 400 mg | AUC | - | - | ↑ 37% | [13] |

| Healthy Male Volunteers | 100/25 mg, 200/50 mg | 200 mg | AUC(0,12 h) | - | - | ↑ 30-40% | [5] |

Table 1: Effect of Entacapone on Levodopa Pharmacokinetics (Standard and Controlled Release Formulations)

Impact on Levodopa Metabolites

Entacapone's inhibition of COMT directly affects the plasma concentrations of levodopa's metabolites. Specifically, it leads to a significant reduction in 3-OMD levels and an increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine formed via monoamine oxidase (MAO).

| Study Population | Levodopa/Carbidopa Dose | Entacapone Dose | Metabolite | Levodopa Alone | Levodopa + Entacapone | Percentage Change | Reference |

| Parkinson's Disease Patients | Varied | 200 mg | 3-OMD AUC | - | - | ↓ 44% | [8] |

| Parkinson's Disease Patients | Varied | 200 mg | HVA AUC | - | - | ↓ 26% | [8] |

| Healthy Male Volunteers | 200/50 mg | 200 mg | 3-OMD AUC | - | - | ↓ 55-60% | [5] |

| Healthy Male Volunteers | 200/50 mg | 200 mg | DOPAC AUC | - | - | ↑ 2-2.6 fold | [5] |

| Parkinson's Disease Patients | Standard Release | 200 mg | 3-OMD AUC | - | - | ↓ 38-40% | [11] |

| Parkinson's Disease Patients | Controlled Release | 200 mg | 3-OMD AUC | - | - | ↓ 38-40% | [11] |

| Parkinson's Disease Patients | - | 200 mg | HVA AUC | 455 h.ng.ml-1 | 303 h.ng.ml-1 | ↓ 33% | [12] |

| Parkinson's Disease Patients | - | 100 mg | 3-OMD Concentration | - | - | ↓ 39% | [13] |

| Parkinson's Disease Patients | - | 200 mg | 3-OMD Concentration | - | - | ↓ 54% | [13] |

| Parkinson's Disease Patients | - | 400 mg | 3-OMD Concentration | - | - | ↓ 66% | [13] |

Table 2: Effect of Entacapone on Levodopa Metabolites

Experimental Protocols

The evaluation of entacapone's effect on levodopa pharmacokinetics typically involves rigorous clinical trial designs. Below are detailed methodologies for key experiments cited in the literature.

Single-Dose, Crossover Study in Healthy Volunteers

-

Objective: To assess the effect of a single dose of entacapone on the pharmacokinetics of a single dose of levodopa/carbidopa.

-

Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.

-

Subject Population: Healthy male and/or female volunteers, typically aged 18-45 years. Subjects undergo a screening process to ensure they are in good health with no clinically significant abnormalities.

-

Drug Administration:

-

Treatment Period 1: Subjects receive a single oral dose of levodopa/carbidopa (e.g., 100/25 mg) concomitantly with either a 200 mg oral dose of entacapone or a matching placebo.

-

Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drugs.

-

Treatment Period 2: Subjects receive the alternate treatment (levodopa/carbidopa plus placebo if they received entacapone in the first period, and vice versa).

-

-

Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Processing and Storage: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.

-

Analytical Method: Plasma concentrations of levodopa, 3-OMD, and other relevant metabolites are determined using a validated high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.[14][15][16][17][18]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), and elimination half-life (t1/2).

Multiple-Dose Study in Parkinson's Disease Patients

-

Objective: To evaluate the effect of multiple doses of entacapone on the steady-state pharmacokinetics of levodopa in patients with Parkinson's disease.

-

Study Design: A double-blind, placebo-controlled, randomized, parallel-group or crossover study.

-

Subject Population: Patients diagnosed with idiopathic Parkinson's disease, on a stable regimen of levodopa/carbidopa, and often experiencing motor fluctuations.

-

Drug Administration:

-

Patients are randomized to receive either 200 mg of entacapone or placebo with each of their scheduled levodopa/carbidopa doses for a specified period (e.g., 2-4 weeks).

-

-

Pharmacokinetic Assessment: On the last day of the treatment period, serial blood samples are collected over a dosing interval to determine the steady-state pharmacokinetic profile of levodopa and its metabolites.

-

Clinical Assessment: Clinical efficacy is often assessed using scales such as the Unified Parkinson's Disease Rating Scale (UPDRS) and patient diaries to record "on" and "off" time.[19][20]

-

Analytical Method and Pharmacokinetic Analysis: Similar to the single-dose study, plasma samples are analyzed by HPLC, and pharmacokinetic parameters are calculated.

Logical Relationships and Signaling Pathways

The interaction between entacapone and levodopa can be visualized as a logical sequence of events that ultimately leads to enhanced dopaminergic signaling in the brain.

Conclusion

Entacapone plays a crucial role in optimizing levodopa therapy for Parkinson's disease by favorably altering its pharmacokinetics. By inhibiting the peripheral metabolism of levodopa by COMT, entacapone significantly increases the bioavailability and prolongs the elimination half-life of levodopa. This leads to more stable plasma concentrations, enhanced central delivery of levodopa, and ultimately, improved motor control in patients. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to further understand and enhance therapeutic strategies for Parkinson's disease.

References

- 1. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 2. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carbidopa/levodopa/entacapone - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Entacapone improves the pharmacokinetic and therapeutic response of controlled release levodopa/carbidopa in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Entacapone increases levodopa exposure and reduces plasma levodopa variability when used with Sinemet CR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Entacapone in combination with standard or controlled-release levodopa/carbidopa: a clinical and pharmacokinetic study in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of different repeated doses of entacapone on the pharmacokinetics of L-Dopa and on the clinical response to L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Electroanalytical Overview: The Determination of Levodopa (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of serum concentrations of levodopa, dopamine, 3-O-methyldopa and alpha-methyldopa by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of combining levodopa with entacapone on quality of life and activities of daily living in patients experiencing wearing-off type fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and tolerability of entacapone in patients with Parkinson's disease treated with levodopa plus a dopamine agonist and experiencing wearing-off motor fluctuations. A randomized, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

Entacapone acid binding affinity to serum albumin

An In-Depth Technical Guide to the Serum Albumin Binding Affinity of Entacapone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor.[1][2] It is used as an adjunct to levodopa/carbidopa therapy in the treatment of Parkinson's disease to address end-of-dose "wearing-off" motor fluctuations.[2][3][4] The pharmacokinetic and pharmacodynamic profile of a drug is significantly influenced by its binding to plasma proteins. For entacapone, this interaction is predominantly with serum albumin, the most abundant protein in blood plasma.[3][5][6][7] This high degree of binding governs its distribution, availability to target tissues, and clearance rate. This guide provides a detailed overview of the binding affinity of entacapone to human serum albumin, summarizing key quantitative data, outlining experimental protocols for its determination, and illustrating the underlying principles.

Quantitative Data on Entacapone-Albumin Binding

In vitro studies have demonstrated that entacapone is highly bound to plasma proteins, with serum albumin being the primary binding partner.[3][5] The binding is characterized by its high percentage and stability across a therapeutic concentration range.

| Parameter | Value | Concentration Range | Primary Binding Protein | Data Source |

| Plasma Protein Binding | 98% | 0.4 µg/mL to 50 µg/mL | Human Serum Albumin (HSA) | [1][3][5] |

This high degree of binding is dose and concentration-independent within the specified range, indicating that the binding sites on albumin are not saturated at clinically relevant concentrations.[3] Due to its high plasma protein binding, entacapone does not distribute widely into tissues, resulting in a small volume of distribution at a steady state of approximately 20 L.[1][3][5]

Binding Equilibrium and Pharmacokinetic Implications

The interaction between entacapone and serum albumin is a reversible equilibrium. This relationship is crucial as only the unbound (free) fraction of the drug is pharmacologically active and available to cross biological membranes, interact with COMT, and undergo metabolism or excretion.[8][9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 9. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

Methodological & Application

Detecting Genotoxic Imputities in Entacapone Acid Using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the detection and quantification of potential genotoxic impurities (GTIs) in Entacapone acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1] Due to its synthesis process, there is a potential for the presence of genotoxic impurities, which can pose a significant safety risk even at trace levels. Therefore, highly sensitive and specific analytical methods are required for their control.

This application note focuses on the analysis of 2-Chloro-N,N'-diethylacetamide (CDEA), a known potential genotoxic impurity in Entacapone, and provides a framework for the assessment of other potential GTIs.[1][2]

Introduction to Genotoxic Impurities and Entacapone

Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer. Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent guidelines for the control of such impurities in active pharmaceutical ingredients (APIs). The Threshold of Toxicological Concern (TTC) concept is often applied, which sets a generic acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity. For most pharmaceuticals, a TTC of 1.5 µ g/day intake for a genotoxic impurity is considered acceptable.

Entacapone, chemically known as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, is synthesized through a multi-step process.[1] One of the key intermediates used in its synthesis is N,N'-diethyl-2-cyano acetamide (DECA), which is prepared from 2-Chloro-N,N'-diethylacetamide (CDEA).[1] CDEA is considered a potential genotoxic impurity due to its structural alerts, and its presence in the final Entacapone drug substance must be carefully controlled.[1]

Experimental Protocols

This section details the methodologies for the LC-MS/MS analysis of the genotoxic impurity CDEA in Entacapone acid.

Materials and Reagents

-

Entacapone Acid Reference Standard and Sample

-

2-Chloro-N,N'-diethylacetamide (CDEA) Reference Standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (analytical reagent grade)

-

Milli-Q water or equivalent HPLC grade water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required. An example of a suitable system is the Applied Biosystems, Sciex, API-4000 Mass spectrometer.[2]

Sample and Standard Preparation

-

Diluent: A solution of Water and Acetonitrile in a 50:50 (v/v) ratio.[1]

-

CDEA Stock Solution (Solution A - 1 mg/mL): Accurately weigh about 50 mg of CDEA, dissolve it in 10 mL of diluent, and make up the volume to 50 mL with the diluent.[1]

-

Entacapone Stock Solution (Solution B - 1 mg/mL): Accurately weigh about 50 mg of Entacapone, dissolve it in 10 mL of diluent, and make up the volume to 50 mL with the diluent.[1]

-

Working Standard and Linearity Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the CDEA stock solution to achieve concentrations ranging from the Limit of Quantification (LOQ) to 200% of the specified limit. For instance, linearity solutions can be prepared from 0.250 ng/mL to 1.500 ng/mL.[1]

-

Sample Preparation: Accurately weigh a suitable amount of Entacapone acid sample and dissolve it in the diluent to achieve a final concentration that allows for the detection of the GTI at the desired level.

LC-MS/MS Method

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of CDEA in Entacapone.

Table 1: Liquid Chromatography (LC) Conditions [1][2]

| Parameter | Condition |

| Column | Zorbax SB Aq (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50:50 (v/v) of Mobile Phase A and B |

| Flow Rate | Not specified, typically 0.5 - 1.0 mL/min |

| Injection Volume | Not specified, typically 5 - 20 µL |

| Column Temperature | Not specified, typically ambient or 25-40 °C |

Table 2: Mass Spectrometry (MS/MS) Conditions [2]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |

| MRM Transition (CDEA) | To be determined based on instrument tuning |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | To be optimized |

| Ion Source Gas 2 | To be optimized |

| Curtain Gas | To be optimized |

| Collision Gas | To be optimized |

| IonSpray Voltage | To be optimized |

| Temperature | To be optimized |

Data Presentation and Quantitative Analysis